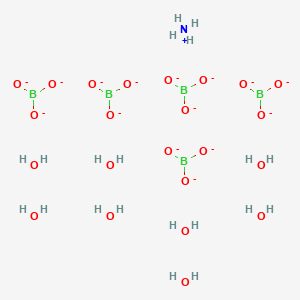
3,3'-((6-Hydroxy-1,3,5-triazine-2,4-diyl)bis(oxy))dipropionic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(2-carboxyethyl)isocyanurate is a chemical compound with the molecular formula C9H11N3O7. It is a derivative of isocyanuric acid, featuring carboxyethyl groups attached to the isocyanurate ring. This compound is known for its unique properties and applications in various fields, including chemistry, biology, medicine, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Bis(2-carboxyethyl)isocyanurate can be synthesized through the reaction of isocyanuric acid with ethyl chloroacetate in the presence of a base such as sodium hydroxide. The reaction typically involves heating the mixture to facilitate the formation of the desired product. The general reaction scheme is as follows:
Isocyanuric acid+Ethyl chloroacetate→Bis(2-carboxyethyl)isocyanurate+By-products
Industrial Production Methods
In industrial settings, the production of bis(2-carboxyethyl)isocyanurate may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize the formation of by-products and to enhance the efficiency of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
Bis(2-carboxyethyl)isocyanurate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylate derivatives.
Reduction: Reduction reactions can convert the carboxyethyl groups to alcohols.
Substitution: The carboxyethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.
Major Products Formed
Oxidation: Carboxylate derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted isocyanurate derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Bis(2-carboxyethyl)isocyanurate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and polymers.
Biology: The compound is employed in the study of enzyme interactions and as a ligand in biochemical assays.
Industry: Bis(2-carboxyethyl)isocyanurate is used in the production of flame retardants, coatings, and adhesives due to its thermal stability and reactivity.
Mécanisme D'action
The mechanism of action of bis(2-carboxyethyl)isocyanurate involves its ability to form stable complexes with various metal ions and organic molecules. The carboxyethyl groups enhance its solubility and reactivity, allowing it to interact with molecular targets such as enzymes and receptors. The isocyanurate ring provides a rigid framework that contributes to the compound’s stability and functionality.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tri(2-carboxyethyl)isocyanurate: Similar structure but with three carboxyethyl groups.
Tri(hydroxyethyl)isocyanurate: Contains hydroxyethyl groups instead of carboxyethyl groups.
Tri(epoxypropyl)isocyanurate: Features epoxypropyl groups.
Uniqueness
Bis(2-carboxyethyl)isocyanurate is unique due to its specific combination of carboxyethyl groups and the isocyanurate ring. This combination imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields. Its ability to form stable complexes and its thermal stability are particularly noteworthy.
Propriétés
Formule moléculaire |
C9H11N3O7 |
|---|---|
Poids moléculaire |
273.20 g/mol |
Nom IUPAC |
3-[[4-(2-carboxyethoxy)-6-oxo-1H-1,3,5-triazin-2-yl]oxy]propanoic acid |
InChI |
InChI=1S/C9H11N3O7/c13-5(14)1-3-18-8-10-7(17)11-9(12-8)19-4-2-6(15)16/h1-4H2,(H,13,14)(H,15,16)(H,10,11,12,17) |
Clé InChI |
ZMOPDSBYBGMOCI-UHFFFAOYSA-N |
SMILES canonique |
C(COC1=NC(=NC(=O)N1)OCCC(=O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![(12S,16S,17R,19R,20S)-22-amino-16,20-dimethyl-4-oxa-14-azahexacyclo[15.4.1.02,7.08,21.012,20.014,19]docosa-1(22),2(7),8(21)-triene-3,9-dione](/img/structure/B13831891.png)







![1-[2-(Oxiran-2-yl)oxiran-2-yl]ethanone](/img/structure/B13831943.png)
![(1Z)-2-(4-nitrophenyl)-N'-[(phenylcarbonyl)oxy]ethanimidamide](/img/structure/B13831958.png)
